molecular formula C16H25NO5S2 B2506413 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxy-3-methylbenzenesulfonamide CAS No. 874788-07-5

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2506413
CAS No.: 874788-07-5
M. Wt: 375.5
InChI Key: PBASPLQKDNNZAX-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety linked to a substituted benzenesulfonamide group. The compound features an isobutyl chain on the sulfonamide nitrogen and a methoxy group at the para position and a methyl group at the meta position on the benzene ring.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-methoxy-3-methyl-N-(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO5S2/c1-12(2)10-17(14-7-8-23(18,19)11-14)24(20,21)15-5-6-16(22-4)13(3)9-15/h5-6,9,12,14H,7-8,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBASPLQKDNNZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(CC(C)C)C2CCS(=O)(=O)C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene ring One common approach is the cyclization of a suitable precursor, such as a dithioglycolic acid derivative, followed by oxidation to introduce the dioxo functionality

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be further oxidized to introduce additional functional groups.

  • Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing new substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Products may include sulfoxides or sulfones.

  • Reduction: Reduced forms of the compound may be obtained.

  • Substitution: Substituted benzene derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its role as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels are critical in regulating neuronal excitability and neurotransmitter release, making them valuable targets for treating neurological disorders.

Discovery and Characterization

A series of derivatives, including N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers, were synthesized and characterized for their ability to activate GIRK channels. These compounds demonstrated nanomolar potency and improved metabolic stability compared to traditional urea-based compounds, indicating their potential as therapeutic agents in conditions such as epilepsy and pain management .

Anticancer Research

There is emerging evidence suggesting that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxy-3-methylbenzenesulfonamide may exhibit anticancer properties. The inhibition of various kinases involved in tumor proliferation is a significant area of research.

Kinase Inhibition

Research has highlighted the importance of targeting receptor tyrosine kinases (RTKs) for cancer therapy. Compounds with similar structures have shown efficacy in inhibiting key RTKs such as VEGFR and EGFR, which are crucial in angiogenesis and tumor growth . This suggests that this compound could be further explored for its anticancer potential.

Neuropharmacology

The compound's interaction with potassium channels positions it as a candidate for neuropharmacological applications. Its ability to modulate neuronal excitability can be beneficial in treating various neurological disorders.

Potential Therapeutic Uses

Research indicates that enhancing GIRK channel activity can lead to neuroprotective effects, making this compound a potential candidate for conditions such as:

  • Epilepsy : By stabilizing neuronal activity.
  • Anxiety Disorders : Through modulation of neurotransmitter release.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and selectivity.

Key Modifications

Modifications to the thiophene ring and sulfonamide group have been shown to impact the biological activity significantly. For instance, altering substituents on the aromatic ring can enhance potency against specific targets while improving solubility profiles .

Case Studies

Several studies have documented the biological activities of related compounds:

StudyCompoundActivityFindings
GIRK ActivatorsPotassium Channel ActivationIdentified potent activators with nanomolar potency
Kinase InhibitorsAnticancer ActivityEffective against multiple receptor tyrosine kinases
BACE InhibitorsAlzheimer's TreatmentHigh-affinity inhibitors showing promise in clinical settings

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares core structural motifs with other sulfonamide derivatives, particularly those featuring the sulfolane ring and substituted benzene groups. Below is a detailed comparison with two analogs from the literature:

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-isopropylbenzenesulfonamide ()

  • Molecular Formula: C₁₅H₂₃NO₄S₂
  • Molecular Weight : 345.5 g/mol
  • Key Structural Differences :
    • Alkyl Substitution on Nitrogen : Ethyl group vs. isobutyl in the target compound.
    • Benzene Ring Substituents : 4-isopropyl vs. 4-methoxy-3-methyl.
  • The 4-isopropyl group introduces a branched aliphatic substituent, which may influence binding affinity in hydrophobic pockets compared to the electron-donating methoxy and methyl groups in the target compound .

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzenesulfonamide ()

  • Molecular Formula: C₁₁H₁₅NO₅S₂
  • Molecular Weight : 305.37 g/mol
  • Key Structural Differences :
    • Alkyl Substitution on Nitrogen : Absence of an alkyl group (only a hydrogen atom) vs. isobutyl in the target compound.
    • Benzene Ring Substituents : Single 4-methoxy group vs. 4-methoxy-3-methyl.
  • Implications :
    • The lack of an alkyl chain on nitrogen reduces steric hindrance, possibly favoring interactions with polar residues in enzymatic active sites.
    • The additional 3-methyl group in the target compound may enhance π-π stacking or hydrophobic interactions in binding assays .

Structural and Functional Analysis

Molecular Properties

Property Target Compound Compound from Compound from
Molecular Formula C₁₆H₂₅NO₅S₂ (inferred) C₁₅H₂₃NO₄S₂ C₁₁H₁₅NO₅S₂
Molecular Weight ~363.5 g/mol (estimated) 345.5 g/mol 305.37 g/mol
Benzene Substituents 4-methoxy, 3-methyl 4-isopropyl 4-methoxy
Nitrogen Substituents Isobutyl Ethyl None (H)

Functional Implications

  • Electronic Effects : The 4-methoxy group in both the target compound and ’s analog provides electron-donating resonance effects, which could stabilize interactions with charged residues in target proteins.
  • Steric Effects : The 3-methyl group in the target compound introduces steric hindrance, which may limit conformational flexibility but improve selectivity in binding interactions.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Synthesis

The compound features a tetrahydrothiophene ring, a sulfonamide group, and methoxy and isobutyl substituents. The synthesis typically involves several steps:

  • Formation of the Tetrahydrothiophene Ring : Achieved through cyclization of a diene with sulfur dioxide.
  • Introduction of the Sulfone Group : Oxidation using agents like hydrogen peroxide.
  • Attachment of Isobutyl Group : Alkylation with appropriate alkyl halides.
  • Formation of the Methoxy and Methyl Substituents : Via standard organic reactions such as methylation.

The compound acts primarily as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels . This activation facilitates potassium ion flow, which can modulate neuronal excitability and influence various physiological processes.

Pharmacological Properties

  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, potentially through modulation of immune responses.

Study 1: GIRK Channel Activation

A recent study characterized several derivatives of the compound, demonstrating that modifications to the sulfonamide moiety significantly enhanced GIRK channel activation. The most potent derivatives exhibited nanomolar potency (mean efficacy values normalized to a standard compound) .

CompoundPotency (nM)Efficacy (%)
Compound A137 ± 2395 ± 2
Compound B962 ± 17092 ± 5
Compound C239 ± 5084 ± 5

Study 2: Anti-inflammatory Properties

In an animal model for rheumatoid arthritis, administration of the compound resulted in significant reductions in inflammatory markers compared to control groups. The mechanism appears to involve inhibition of pro-inflammatory cytokines .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other sulfonamide derivatives:

CompoundMain ActivityPotency (nM)
This compoundGIRK Channel ActivatorNanomolar
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzenesulfonamideEnzyme InhibitorMicromolar
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-(morpholinosulfonyl)benzamideGIRK Channel ActivatorNanomolar

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